4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
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Overview
Description
4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a chemical compound known for its versatile applications in scientific research. This compound is particularly valuable in drug discovery and organic synthesis due to its unique properties.
Preparation Methods
The synthesis of 4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound’s properties make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
5H-chromeno[2,3-d]pyrimidine derivatives: These compounds have a fused pyrimidine ring, which can influence their chemical reactivity and biological properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFIZHDYFULEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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